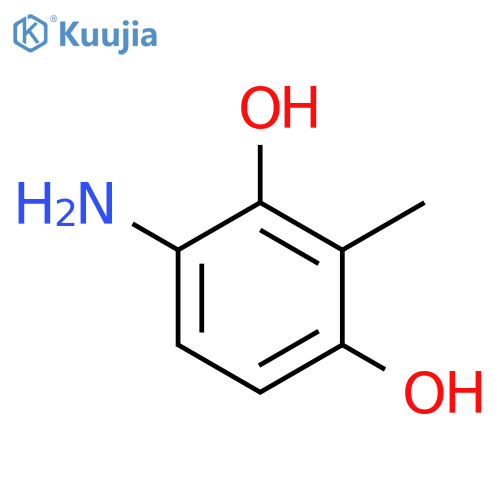Cas no 856079-51-1 (4-Amino-2-methylbenzene-1,3-diol)

856079-51-1 structure
商品名:4-Amino-2-methylbenzene-1,3-diol
4-Amino-2-methylbenzene-1,3-diol 化学的及び物理的性質
名前と識別子
-
- EN300-7549831
- SCHEMBL315655
- AKOS006363483
- 856079-51-1
- 4-amino-2-methylbenzene-1,3-diol
- 4-Amino-2-methylbenzene-1,3-diol
-
- インチ: 1S/C7H9NO2/c1-4-6(9)3-2-5(8)7(4)10/h2-3,9-10H,8H2,1H3
- InChIKey: OJIWRZBZQAKZSV-UHFFFAOYSA-N
- ほほえんだ: OC1C(=CC=C(C=1C)O)N
計算された属性
- せいみつぶんしりょう: 139.063328530g/mol
- どういたいしつりょう: 139.063328530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 118
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
4-Amino-2-methylbenzene-1,3-diol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7549831-0.1g |
4-amino-2-methylbenzene-1,3-diol |
856079-51-1 | 95.0% | 0.1g |
$653.0 | 2025-02-24 | |
| Enamine | EN300-7549831-0.05g |
4-amino-2-methylbenzene-1,3-diol |
856079-51-1 | 95.0% | 0.05g |
$624.0 | 2025-02-24 | |
| Enamine | EN300-7549831-10.0g |
4-amino-2-methylbenzene-1,3-diol |
856079-51-1 | 95.0% | 10.0g |
$3191.0 | 2025-02-24 | |
| Enamine | EN300-7549831-0.25g |
4-amino-2-methylbenzene-1,3-diol |
856079-51-1 | 95.0% | 0.25g |
$683.0 | 2025-02-24 | |
| Enamine | EN300-7549831-5.0g |
4-amino-2-methylbenzene-1,3-diol |
856079-51-1 | 95.0% | 5.0g |
$2152.0 | 2025-02-24 | |
| Enamine | EN300-7549831-2.5g |
4-amino-2-methylbenzene-1,3-diol |
856079-51-1 | 95.0% | 2.5g |
$1454.0 | 2025-02-24 | |
| Enamine | EN300-7549831-1.0g |
4-amino-2-methylbenzene-1,3-diol |
856079-51-1 | 95.0% | 1.0g |
$743.0 | 2025-02-24 | |
| Enamine | EN300-7549831-0.5g |
4-amino-2-methylbenzene-1,3-diol |
856079-51-1 | 95.0% | 0.5g |
$713.0 | 2025-02-24 |
4-Amino-2-methylbenzene-1,3-diol 関連文献
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
-
Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034
856079-51-1 (4-Amino-2-methylbenzene-1,3-diol) 関連製品
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 2554-94-1(6-(Dimethylamino)hexanal)
- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
